(R)-3-Hydroxydecanoic acid
Overview
Description
, also known as 3-hda or myrmicacin, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a weakly acidic compound (based on its pKa). exists in all eukaryotes, ranging from yeast to humans. In humans, is involved in fatty acid biosynthesis pathway.
Scientific Research Applications
Production in Bacteria
- 3-Hydroxydecanoic Acid Production in E. coli : (Zheng et al., 2004) describe the production of 3-Hydroxydecanoic acid (3HD) in Escherichia coli. The study highlights the role of thioesterase II in preventing the abnormal accumulation of intracellular acyl-coenzyme A, which is important for 3HD synthesis.
Synthesis Methods
- Modular Synthesis of (R)-3-Hydroxydecanoic Acid : A versatile route for the synthesis of (R)-3-Hydroxydecanoic acid is described by (Jaipuri et al., 2004). This method involves microwave-assisted catalytic transfer hydrogenation and hydrolysis, enhancing the practicality of carboxylic acid protection.
Antifungal Properties
- Antifungal Activity of 3-Hydroxy Fatty Acids : Research by (Sjögren et al., 2003) identified 3-Hydroxydecanoic acid as one of the antifungal substances produced by Lactobacillus plantarum. It exhibits antifungal activity against molds and yeasts.
Microbial Production and Applications
- Microbial Production and Chiral Applications : The paper by (Chen & Wu, 2005) discusses the production and applications of chiral hydroxyalkanoic acids, including (R)-3-Hydroxydecanoic acid. It reviews their physiological functions and technological developments for production.
Industrial Applications
- Deoxygenation to Secondary Alcohols and Alkanes : (Mensah et al., 2020) demonstrate the selective deoxygenation of bio-derivable 3-Hydroxydecanoic acid to secondary alcohols and linear alkanes, important in food and perfume industries, as well as diesel and jet fuels.
Endotoxin Analysis
- Endotoxin Marker Profiling : The study by (Uhlig et al., 2016) used 3-Hydroxydecanoic acid for quantitative profiling as an endotoxin marker. It offers insights into measuring total endotoxin present in samples.
Fermentation Production
- Production by Fermentation : (Wu et al., 2003) discuss the direct production of 3-Hydroxydecanoic acid using genetically engineered E. coli. This method bypasses the need for PHA hydrolyzation.
properties
IUPAC Name |
(3R)-3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
478912-36-6 | |
Record name | (R)-3-Hydroxydecanoic acid isotactic homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478912-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415602 | |
Record name | (3R)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxydecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(R)-3-Hydroxydecanoic acid | |
CAS RN |
19525-80-5 | |
Record name | 3-Hydroxydecanoic acid, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9C0M293HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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